molecular formula C8H20N2O5 B14170466 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-08-2

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

Cat. No.: B14170466
CAS No.: 72906-08-2
M. Wt: 224.26 g/mol
InChI Key: XAEBXRXAOJUGOF-UHFFFAOYSA-N
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Description

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol, also known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer frequently used in biochemistry and molecular biology. It is commonly referred to as Bicine in scientific literature. This compound is known for its ability to maintain enzyme activity and is widely used in electrophoresis and other chromatographic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].

Industrial Production Methods

On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion and minimal by-products[2][2].

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is widely used in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for enzyme activity and stability. The hydroxyl and amino groups interact with hydrogen ions, thereby regulating the pH of the solution .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-hydroxyethyl)ethylenediamine
  • Triethanolamine
  • N,N-bis(2-hydroxyethyl)aminoethanesulfonic acid

Uniqueness

Compared to similar compounds, 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol offers a unique combination of buffering capacity and biocompatibility. Its zwitterionic nature allows it to maintain enzyme activity more effectively than other buffers .

Properties

CAS No.

72906-08-2

Molecular Formula

C8H20N2O5

Molecular Weight

224.26 g/mol

IUPAC Name

2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5)

InChI Key

XAEBXRXAOJUGOF-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)N

Related CAS

72906-06-0
104912-84-7
97766-41-1
72906-05-9

Origin of Product

United States

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